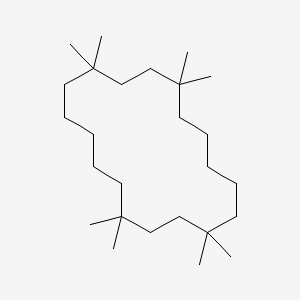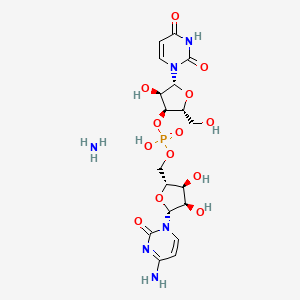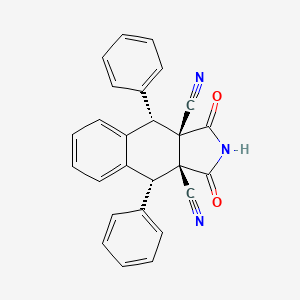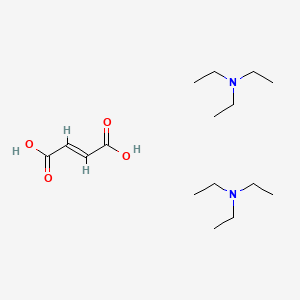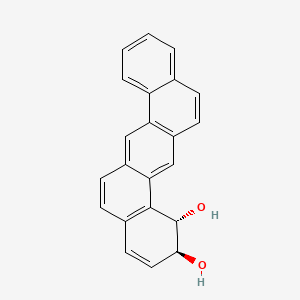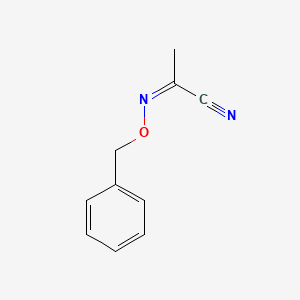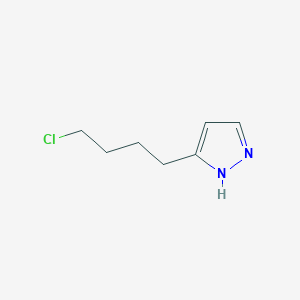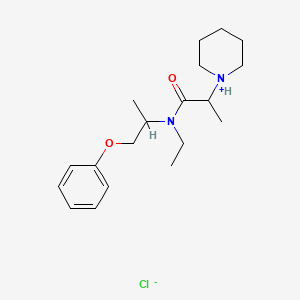
N-Ethyl-N-(1-phenoxy-2-propyl)-2-(2-methylpiperidino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE: is a complex organic compound with a molecular formula of C20H33ClN2O3. It is known for its unique structure, which includes a phenoxypropan-2-yl group and a piperidin-1-ium-1-ylpropanamide moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE typically involves multiple steps. One common method includes the reaction of N-ethylpiperidine with 1-phenoxypropan-2-ol under specific conditions to form the intermediate product. This intermediate is then reacted with propanoyl chloride to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The phenoxypropan-2-yl group plays a crucial role in its binding affinity, while the piperidin-1-ium-1-ylpropanamide moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperidin-1-ium-1-yl)ethyl N-ethyl-N-(1-phenoxypropan-2-yl)carbamate chloride
- 3-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)propanamide hydrochloride
- 2-(diethylamino)-N-ethyl-N-(1-phenoxypropan-2-yl)acetamide hydrochloride
Uniqueness
N-ETHYL-N-(1-PHENOXYPROPAN-2-YL)-2-PIPERIDIN-1-IUM-1-YLPROPANAMIDECHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
101651-79-0 |
|---|---|
Molecular Formula |
C19H31ClN2O2 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
N-ethyl-N-(1-phenoxypropan-2-yl)-2-piperidin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-4-21(16(2)15-23-18-11-7-5-8-12-18)19(22)17(3)20-13-9-6-10-14-20;/h5,7-8,11-12,16-17H,4,6,9-10,13-15H2,1-3H3;1H |
InChI Key |
JSHPRBXOPRNVJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)COC1=CC=CC=C1)C(=O)C(C)[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
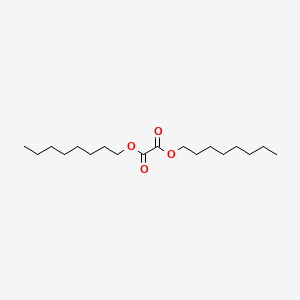
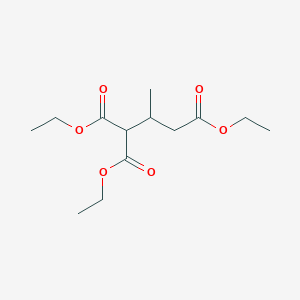

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
